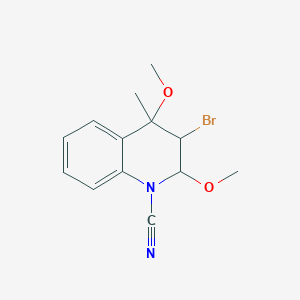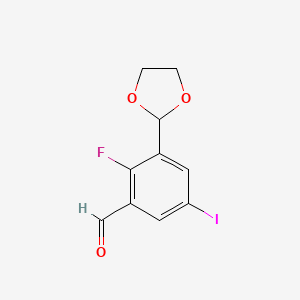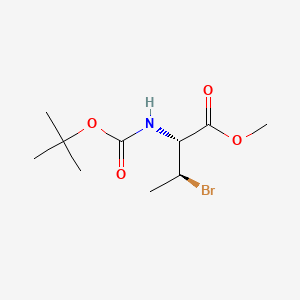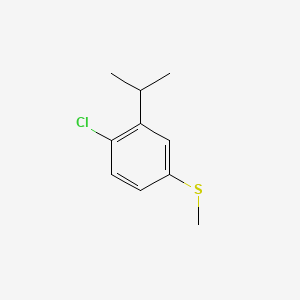
3-Bromo-2,4-dimethoxy-4-methyl-2,3-dihydroquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes bromine, methoxy, and methyl groups, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Cyclization Reactions: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to minimize by-products and improve efficiency.
化学反应分析
1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted quinoline derivatives.
科学研究应用
1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
作用机制
The mechanism of action of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
相似化合物的比较
1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-methylquinoline or 4-chloroquinoline share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazine Derivatives: These compounds contain a similar nitrogen-containing heterocyclic ring but differ in their overall structure and functional groups, resulting in different applications and activities.
Pyrazole Derivatives: Pyrazoles also contain nitrogen atoms in their ring structure and are known for their diverse biological activities, but their chemical reactivity and applications differ from quinoline derivatives.
The uniqueness of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
66438-74-2 |
|---|---|
分子式 |
C13H15BrN2O2 |
分子量 |
311.17 g/mol |
IUPAC 名称 |
3-bromo-2,4-dimethoxy-4-methyl-2,3-dihydroquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(18-3)9-6-4-5-7-10(9)16(8-15)12(17-2)11(13)14/h4-7,11-12H,1-3H3 |
InChI 键 |
GLYBQGPDICIFIK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(N(C2=CC=CC=C21)C#N)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)



![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

![5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one;hydrochloride](/img/structure/B14019572.png)

![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
